molecular formula C12H8BrClO2S B8353636 4'-Bromo-biphenyl sulfonyl chloride

4'-Bromo-biphenyl sulfonyl chloride

Cat. No. B8353636
M. Wt: 331.61 g/mol
InChI Key: MFHHEDUBMLTGBM-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

4′-Bromo-biphenyl sulfonic acid (5 g) was refluxed in thionyl chloride (30 mL) with a catalytic quantity of DMF (0.5 mL) for 4 hours. Toluene was added and the solvents evaporated under vacuum. The residue collected was recrystallised from petrol/ethyl acetate to give the title compound as large colourless crystals.
Name
4′-Bromo-biphenyl sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([S:14]([OH:17])(=O)=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.CN(C=O)C.C1(C)C=CC=CC=1.S(Cl)([Cl:32])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([S:14]([Cl:32])(=[O:17])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4′-Bromo-biphenyl sulfonic acid
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C(=CC=CC1)S(=O)(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue collected
CUSTOM
Type
CUSTOM
Details
was recrystallised from petrol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C(=CC=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.